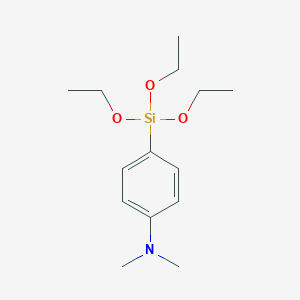
N,N-dimethyl-4-triethoxysilylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-triethoxysilylaniline: is an organosilicon compound that combines the properties of aniline derivatives and silane compounds. This compound is notable for its applications in surface modification and as a precursor in the synthesis of various functional materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-triethoxysilylaniline typically involves the reaction of N,N-dimethylaniline with triethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-dimethyl-4-triethoxysilylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-dimethyl-4-triethoxysilylaniline is used as a precursor in the synthesis of silane coupling agents, which are essential in the production of composite materials. It is also employed in the functionalization of surfaces to enhance adhesion properties.
Biology: In biological research, this compound is used to modify the surface of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Medicine: The compound’s ability to modify surfaces makes it valuable in the development of medical devices and implants. It is used to create coatings that improve the durability and performance of these devices.
Industry: In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the properties of these materials makes it a valuable additive in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-triethoxysilylaniline involves its ability to form covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and the creation of functional materials.
Comparaison Avec Des Composés Similaires
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, N,N-dimethyl-4-methyl-
- Benzenamine, N,N-dimethyl-4-chloro-
Comparison:
- N,N-dimethyl-4-triethoxysilylaniline is unique due to the presence of the triethoxysilyl group, which imparts distinct properties related to surface modification and adhesion.
- Benzenamine, N,N-dimethyl-4-nitro- is primarily used in the synthesis of dyes and pigments.
- Benzenamine, N,N-dimethyl-4-methyl- is used as an intermediate in organic synthesis.
- Benzenamine, N,N-dimethyl-4-chloro- is employed in the production of agrochemicals and pharmaceuticals.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
18418-79-6 |
|---|---|
Formule moléculaire |
C14H25NO3Si |
Poids moléculaire |
283.44 g/mol |
Nom IUPAC |
N,N-dimethyl-4-triethoxysilylaniline |
InChI |
InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3 |
Clé InChI |
ZDAMOIHILBVHMU-UHFFFAOYSA-N |
SMILES |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
SMILES canonique |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
Key on ui other cas no. |
18418-79-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















